

# Application Note: UPLC Analysis of Amlodipine and its Impurities

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

Cat. No.: *B564258*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina.<sup>[1]</sup> The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies like the International Conference on Harmonization (ICH) mandate stress testing to identify potential degradation products and establish degradation pathways.<sup>[2][3]</sup> Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.<sup>[4]</sup> This application note details a stability-indicating UPLC method for the separation and determination of Amlodipine and its process-related and degradation impurities.

## Experimental Protocols

### Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method and to understand the degradation pathways of the drug substance.<sup>[5]</sup> Amlodipine besylate is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.<sup>[6][7]</sup>

Protocol:

- Preparation of Stock Solution: Accurately weigh and dissolve Amlodipine besylate in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at ambient temperature for 3 days.<sup>[6]</sup> Neutralize the solution with an appropriate volume of 0.1 M NaOH before dilution and injection.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at ambient temperature for 3 days.<sup>[6]</sup> Neutralize the solution with an appropriate volume of 0.1 M HCl before dilution and injection.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at ambient temperature for 3 days.<sup>[6]</sup>
- Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.<sup>[6]</sup> After the specified time, cool to room temperature and prepare a sample solution for analysis.
- Photolytic Degradation: Expose the solid drug substance to UV light (200 W·h/m<sup>2</sup>) and visible light (1.2 million lux·h) as per ICH guidelines.<sup>[2][6]</sup> Prepare a sample solution from the exposed substance for analysis.
- Sample Analysis: Dilute the stressed samples to a final concentration of approximately 0.2 mg/mL with the mobile phase and analyze using the UPLC method described below.

## UPLC Method for Impurity Profiling

This method is designed for the separation of Amlodipine from its known impurities, including those listed in the European Pharmacopoeia (Ph. Eur. Impurities A, B, D, E, F, G), and degradation products.<sup>[4][8]</sup>

### Instrumentation:

- UPLC system equipped with a photodiode array (PDA) or tunable UV detector. A mass detector (e.g., single-quadrupole) can be coupled for peak identification.<sup>[6]</sup>
- Data acquisition and processing software (e.g., Waters Empower 3).<sup>[6]</sup>

### Reagent and Sample Preparation:

- Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
- Mobile Phase B: Methanol.
- Diluent: Acetonitrile and Water (50:50, v/v).
- Standard Solution: Prepare a solution containing Amlodipine besylate and known impurities at appropriate concentrations (e.g., 0.2 mg/mL for Amlodipine and 0.001 mg/mL for each impurity) in the diluent.
- Sample Solution: Accurately weigh and dissolve the Amlodipine besylate drug substance or powdered tablets in the diluent to achieve a final concentration of 0.2 mg/mL.<sup>[6]</sup> Centrifuge or filter the solution through a 0.45  $\mu$ m membrane filter if necessary.<sup>[9]</sup>

## Data Presentation

### Table 1: UPLC Chromatographic Conditions

| Parameter            | Condition                                                                                           |
|----------------------|-----------------------------------------------------------------------------------------------------|
| Column               | Core-shell C18, 100 mm x 4.6 mm, 2.6 $\mu$ m (e.g., Phenomenex Kinetex EVO C18) <a href="#">[6]</a> |
| Mobile Phase A       | 0.4% Ammonium Hydroxide in Water <a href="#">[6]</a>                                                |
| Mobile Phase B       | Methanol <a href="#">[6]</a>                                                                        |
| Gradient Program     | Time (min)                                                                                          |
| 0                    |                                                                                                     |
| 10                   |                                                                                                     |
| 12                   |                                                                                                     |
| 12.1                 |                                                                                                     |
| 15                   |                                                                                                     |
| Flow Rate            | 0.4 mL/min                                                                                          |
| Injection Volume     | 5 $\mu$ L                                                                                           |
| Column Temperature   | 35°C <a href="#">[9]</a>                                                                            |
| Detection Wavelength | 237 nm <a href="#">[6]</a>                                                                          |

**Table 2: Summary of Forced Degradation Results**

| Stress Condition | Parameters                                         | Degradation (%)                  | Major Degradants/Observations                    |
|------------------|----------------------------------------------------|----------------------------------|--------------------------------------------------|
| Acid Hydrolysis  | 0.1 M HCl, Ambient, 3 days                         | ~5-15%                           | Impurity D, Impurity F[5][7]                     |
| Base Hydrolysis  | 0.1 M NaOH, Ambient, 3 days                        | ~43%[6]                          | Impurity F[7]                                    |
| Oxidation        | 3% H <sub>2</sub> O <sub>2</sub> , Ambient, 3 days | ~10-20%                          | Impurity D (Dehydro Amlodipine)[5]               |
| Thermal          | 105°C, 3 days                                      | No significant degradation[5][6] | Amlodipine is relatively stable to heat.         |
| Photolytic       | ICH Guidelines (UV & Vis)                          | ~5%[6]                           | Amlodipine pyridine derivative (Impurity D) [10] |

## Visualizations

[Click to download full resolution via product page](#)

Caption: UPLC workflow for Amlodipine impurity analysis.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 8. bocsci.com [bocsci.com]

- 9. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 10. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: UPLC Analysis of Amlodipine and its Impurities]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564258#uplc-analysis-of-amlodipine-and-its-impurities\]](https://www.benchchem.com/product/b564258#uplc-analysis-of-amlodipine-and-its-impurities)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)